8-Bromo-7-methylquinolin-4-ol
Description
8-Bromo-7-methylquinolin-4-ol is a halogenated quinoline derivative featuring a bromine atom at position 8, a methyl group at position 7, and a hydroxyl group at position 4. This substitution pattern confers unique electronic, steric, and hydrogen-bonding properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
8-bromo-7-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-7-8(13)4-5-12-10(7)9(6)11/h2-5H,1H3,(H,12,13) |
InChI Key |
SKMCFUXPABEARS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=CN2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs of 8-Bromo-7-methylquinolin-4-ol, highlighting differences in substitution and their implications:
Key Observations:
- Position of Bromine: Bromine at C8 (as in the target compound) vs. C5 () or on a benzyl group () affects electron withdrawal and steric interactions. C8 bromination may stabilize the quinoline ring through resonance .
- Hydroxyl Group Placement : Hydroxyl at C4 (target) vs. C7 or C8 (analogs) alters acidity (pKa) and hydrogen-bonding capacity, influencing solubility and receptor binding .
- Methyl Group Impact : Methyl at C7 (target) improves lipophilicity compared to analogs with methyl groups on aromatic side chains (e.g., benzyl in ) or absent methyl groups () .
NMR and Spectroscopic Data
- Methyl Group Chemical Shifts : In , a methylene group linked to a tertiary amine (C7) resonates at δ 4.03 ppm. A direct methyl group at C7 (target) would likely appear upfield (δ ~2.5 ppm) due to reduced electron-withdrawing effects .
- Hydroxyl Group : The C4 hydroxyl in the target compound may exhibit a downfield shift (δ ~8–12 ppm in DMSO-d₆) compared to C7/C8 hydroxyls in analogs due to intramolecular hydrogen bonding .
Challenges and Limitations
- Synthetic Complexity : Introducing three distinct substituents (Br, CH₃, OH) requires precise regiocontrol, which may lead to side products (e.g., dibrominated species or over-alkylation) .
- Solubility Trade-offs : The methyl group (lipophilic) and hydroxyl group (hydrophilic) create a balance that must be optimized for biological applications .
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